molecular formula C18H21NO3S B3948118 (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3-methyl-2-thienyl)methyl]piperidin-3-ol

(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3-methyl-2-thienyl)methyl]piperidin-3-ol

Cat. No. B3948118
M. Wt: 331.4 g/mol
InChI Key: QVFBQOHMRJHGFR-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3-methyl-2-thienyl)methyl]piperidin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as 'MDMA' or 'ecstasy' and is known for its psychoactive effects. However,

Mechanism of Action

The mechanism of action of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3-methyl-2-thienyl)methyl]piperidin-3-ol involves the activation of serotonin receptors in the brain. This leads to the release of serotonin, which is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. The release of serotonin also leads to the release of other neurotransmitters, including dopamine and norepinephrine, which further contribute to the pharmacological effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, increased blood pressure, and increased body temperature. These effects are due to the release of neurotransmitters, which stimulate the sympathetic nervous system. In addition, this compound has been found to have neuroprotective effects, which may be due to its ability to increase the production of brain-derived neurotrophic factor.

Advantages and Limitations for Lab Experiments

The advantages of using (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3-methyl-2-thienyl)methyl]piperidin-3-ol in lab experiments include its well-established mechanism of action and its ability to produce consistent results. However, the limitations of using this compound in lab experiments include the potential for toxicity and the need for specialized equipment and facilities to handle and store this compound safely.

Future Directions

There are several future directions for the research of (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3-methyl-2-thienyl)methyl]piperidin-3-ol. One potential direction is the investigation of this compound as a potential treatment for other psychiatric disorders, such as obsessive-compulsive disorder and addiction. Another potential direction is the development of new compounds that are based on the structure of this compound, but have improved pharmacological properties and reduced toxicity. Finally, the use of this compound as a tool to study the structure and function of serotonin receptors in the brain may also be a promising future direction.

Scientific Research Applications

(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3-methyl-2-thienyl)methyl]piperidin-3-ol has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of pharmacological effects, including serotonin release, dopamine release, and norepinephrine release. These effects have led to the investigation of this compound as a potential treatment for a range of psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder.

properties

IUPAC Name

(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[(3-methylthiophen-2-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-12-5-7-23-18(12)10-19-6-4-14(15(20)9-19)13-2-3-16-17(8-13)22-11-21-16/h2-3,5,7-8,14-15,20H,4,6,9-11H2,1H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFBQOHMRJHGFR-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCC(C(C2)O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)CN2CC[C@H]([C@@H](C2)O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3-methyl-2-thienyl)methyl]piperidin-3-ol
Reactant of Route 2
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3-methyl-2-thienyl)methyl]piperidin-3-ol
Reactant of Route 3
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(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3-methyl-2-thienyl)methyl]piperidin-3-ol
Reactant of Route 4
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(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3-methyl-2-thienyl)methyl]piperidin-3-ol
Reactant of Route 5
Reactant of Route 5
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3-methyl-2-thienyl)methyl]piperidin-3-ol
Reactant of Route 6
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3-methyl-2-thienyl)methyl]piperidin-3-ol

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